TMR cadaverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMR cadaverine, also known as tetramethylrhodamine cadaverine, is a fluorescent compound used extensively in biochemical and biotechnological applications. It is a derivative of cadaverine, a naturally occurring polyamine with the chemical formula C5H14N2. Cadaverine itself is a colorless, viscous liquid with a distinctive odor, formed by the bacterial decarboxylation of lysine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMR cadaverine involves the conjugation of cadaverine with tetramethylrhodamine (TMR). The process typically includes the following steps:
Activation of TMR: Tetramethylrhodamine is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation: The activated TMR is then reacted with cadaverine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cadaverine and TMR are synthesized or procured.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
TMR cadaverine undergoes various chemical reactions, including:
Substitution Reactions: The primary amine groups in cadaverine can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine groups.
Conjugation Reactions: This compound can form conjugates with other biomolecules through its amine groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further biochemical applications .
Scientific Research Applications
TMR cadaverine has a wide range of applications in scientific research, including:
Fluorescent Labeling: It is used as a fluorescent probe for labeling proteins, nucleic acids, and other biomolecules.
Cell Imaging: this compound is employed in live-cell imaging to study cellular processes and structures.
Bioconjugation: It is used to create bioconjugates for studying protein-protein interactions and enzyme activities.
Medical Diagnostics: This compound is used in diagnostic assays to detect specific biomolecules and pathogens.
Mechanism of Action
The mechanism of action of TMR cadaverine involves its ability to form covalent bonds with target biomolecules through its amine groups. This allows it to act as a fluorescent tag, enabling the visualization and tracking of the labeled molecules. The fluorescence of this compound is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength .
Comparison with Similar Compounds
Similar Compounds
Putrescine: Another naturally occurring polyamine with similar chemical properties.
Spermidine: A polyamine with three amine groups, used in similar biochemical applications.
Spermine: A polyamine with four amine groups, also used in biochemical research.
Uniqueness
TMR cadaverine is unique due to its fluorescent properties, which make it particularly useful for imaging and diagnostic applications. Unlike other polyamines, the conjugation with tetramethylrhodamine provides this compound with distinct optical properties, enhancing its utility in various scientific fields .
Properties
IUPAC Name |
4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31;1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h2*8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTKKMBMBAQBKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H68N8O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How specific is BODIPY TMR cadaverine IA for cysteine residues in proteins?
A1: The research indicates that BODIPY this compound IA exhibits high specificity for cysteine residues. [] This means it primarily reacts with cysteine and shows minimal non-specific labeling, even when present in high concentrations relative to thiol groups. This makes it a valuable tool for researchers aiming to specifically label cysteine residues in proteins for various proteomic applications.
Q2: Does BODIPY this compound IA affect the isoelectric point (pI) of proteins after labeling?
A2: The study found minimal impact of BODIPY this compound IA on the pI of standard proteins. [] This is an important consideration as significant pI changes could interfere with techniques like 2D gel electrophoresis, which separate proteins based on both their pI and molecular weight.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.